A Comprehensive Technical Guide to the Physicochemical Characterization of 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol hydrochloride
A Comprehensive Technical Guide to the Physicochemical Characterization of 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol hydrochloride
Abstract: This document provides an in-depth technical guide for the physicochemical characterization of 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol hydrochloride. Designed for researchers, scientists, and professionals in drug development, this guide moves beyond a simple data sheet. It establishes a comprehensive framework for analysis, emphasizing the rationale behind experimental choices and presenting robust, self-validating protocols for determining critical parameters. While publicly available experimental data for this specific compound is limited, this whitepaper outlines the essential methodologies required to fully characterize the molecule, ensuring data integrity and supporting its potential progression through the development pipeline.
Chemical Identity and Structure
The foundational step in any analysis is the unambiguous identification of the molecule. 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol hydrochloride is a primary amine and tertiary alcohol built on a substituted cyclohexane scaffold. The hydrochloride salt form suggests a good potential for aqueous solubility, a critical factor for formulation.
The core structural attributes include:
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A Chiral Center: The carbon atom bearing the hydroxyl and amino-methyl groups is a potential chiral center, which necessitates stereochemical characterization.
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A Hydrophobic Cyclohexyl Group: The 4-ethylcyclohexyl moiety provides significant lipophilicity, which will influence membrane permeability and potential off-target binding.
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An Ionizable Amine: The primary amine will be protonated at physiological pH, impacting solubility, receptor interaction, and metabolic pathways.
Basic identification parameters are summarized below.
| Identifier | Value | Source |
| Chemical Name | 1-amino-2-(4-ethylcyclohexyl)propan-2-ol hydrochloride | [1] |
| CAS Number | 2375271-43-3 | [1][2] |
| EC Number | 983-643-8 | [1] |
| Molecular Formula | C₁₁H₂₄ClNO | [2] |
| Molecular Weight | 221.8 g/mol | [2] |
Core Physicochemical Properties: A Framework for Analysis
A thorough understanding of a compound's physicochemical properties is fundamental to predicting its behavior in biological systems.[3] The following table outlines the critical parameters for 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol hydrochloride and directs to the detailed experimental protocols for their determination.
| Property | Significance in Drug Development | Status / Protocol |
| Melting Point | Indicator of purity, crystal lattice energy, and solid-state stability. | See Protocol in Section 3.1 |
| Aqueous Solubility | Governs dissolution rate and bioavailability; critical for formulation. | See Protocol in Section 3.2 |
| Dissociation Constant (pKa) | Determines the ionization state at physiological pH, affecting absorption, distribution, and target binding. | See Protocol in Section 3.3 |
| Lipophilicity (LogD) | Predicts membrane permeability, protein binding, and potential for toxicity. | See Protocol in Section 3.4 |
| Chemical Stability | Assesses degradation pathways, informing storage conditions and shelf-life. | Methodology requires specific stress testing (pH, light, oxidation). |
| Hygroscopicity | Measures the tendency to absorb moisture, impacting handling, formulation, and stability. | Determined by Dynamic Vapor Sorption (DVS) analysis. |
Experimental Design & Protocols
As a Senior Application Scientist, my emphasis is not just on the data, but on the integrity of the process used to generate it. The following protocols are designed to be robust and self-validating.
Thermal Analysis: Melting Point Determination
Expertise & Experience: The melting point is more than a physical constant; it is a sensitive indicator of purity. Impurities typically depress and broaden the melting range. Differential Scanning Calorimetry (DSC) is the gold standard, providing a thermodynamic profile of the material as it transitions from a solid to a liquid state.[3] We choose DSC over older capillary methods for its superior accuracy, small sample requirement, and ability to detect other thermal events like polymorphism.
Experimental Protocol: DSC Analysis
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Instrument Calibration: Calibrate the DSC instrument's temperature and heat flow using a certified indium standard (Melting Point: 156.6 °C). This ensures the accuracy of the measured values.
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Sample Preparation: Accurately weigh 2-5 mg of 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol hydrochloride into a non-reactive aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact.
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Experimental Conditions:
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Place the sample pan and an empty reference pan into the DSC cell.
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Purge the cell with an inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidative degradation.
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Equilibrate the cell at a starting temperature (e.g., 25 °C).
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Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected melting point (e.g., 250 °C).
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Data Analysis: The melting event will appear as an endothermic peak on the thermogram. The melting point is typically reported as the "onset temperature," which is the intersection of the pre-transition baseline with the tangent of the peak's leading edge.
Trustworthiness: The protocol's validity is ensured by the initial calibration with a known standard. Running a sample in triplicate will establish the precision of the measurement.
Aqueous Solubility Determination
Expertise & Experience: For a drug candidate, solubility dictates how much of the compound can dissolve in the gastrointestinal tract for absorption. The shake-flask method is the definitive technique for determining equilibrium solubility. As an amine hydrochloride, the compound's solubility will be highly dependent on pH. Therefore, the experiment must be conducted in buffers at physiologically relevant pH values (e.g., pH 2.0, 4.5, and 7.4).
Experimental Protocol: Equilibrium Shake-Flask Method
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Buffer Preparation: Prepare buffers of the desired pH values (e.g., pH 2.0 KCl/HCl, pH 7.4 phosphate buffer).
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Sample Addition: Add an excess amount of the solid compound to a known volume of each buffer in a sealed vial. The excess solid ensures that a saturated solution is achieved.
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Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) on a shaker for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can validate the required equilibration time.
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Phase Separation: After equilibration, allow the vials to stand, then separate the solid and liquid phases by centrifugation or filtration (using a low-binding filter, e.g., 0.22 µm PVDF).
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Quantification: Accurately dilute an aliquot of the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
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Data Analysis: The measured concentration is the equilibrium solubility of the compound at that specific pH and temperature.
Trustworthiness: The protocol validates itself by ensuring an excess of solid is present throughout the experiment and by using a validated, stability-indicating analytical method for quantification.
Dissociation Constant (pKa) Determination
Expertise & Experience: The pKa value of the protonated amine (R-NH₃⁺) dictates its charge state. At a pH below the pKa, the compound will be predominantly ionized (charged), which favors aqueous solubility. At a pH above the pKa, it will be predominantly in its neutral free base form (R-NH₂), which favors membrane permeation. Potentiometric titration is a direct and highly accurate method for pKa determination.
Experimental Protocol: Potentiometric Titration
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Instrument Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01).
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Sample Preparation: Accurately weigh the compound and dissolve it in a known volume of deionized water (or a water/co-solvent mixture if solubility is limited).
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Titration:
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Place the solution in a thermostatted vessel (e.g., 25 °C).
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Slowly add a standardized titrant (e.g., 0.1 M NaOH) in small, precise increments using an automated burette.
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Record the pH of the solution after each addition, allowing the reading to stabilize.
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Data Analysis:
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Plot the pH versus the volume of titrant added.
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Calculate the first derivative of this curve (ΔpH/ΔV). The peak of the derivative curve corresponds to the equivalence point.
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The pKa is the pH value at the half-equivalence point (i.e., when half of the volume of titrant needed to reach the equivalence point has been added).
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Trustworthiness: This method is self-validating through the use of a calibrated pH meter and a standardized titrant. The clear inflection point in the titration curve provides a high degree of confidence in the determined value.
Safety and Handling Considerations
Preliminary hazard classifications indicate that 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol hydrochloride is a skin and eye irritant.[1] Similar amino alcohol compounds can be corrosive and may cause chemical burns upon direct contact or be harmful if ingested.[4] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
The successful development of any new chemical entity relies on a deep and accurate understanding of its fundamental physicochemical properties. This guide provides the strategic framework and validated experimental protocols necessary for the comprehensive characterization of 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol hydrochloride. By adhering to these methodologies, researchers can generate high-integrity data on its thermal properties, solubility, ionization, and lipophilicity. This information is indispensable for guiding formulation development, predicting in vivo behavior, and making informed decisions throughout the drug discovery and development process.
References
- Chemical Substance Information for 1-amino-2-(4-ethylcyclohexyl)propan-2-ol hydrochloride. Google Vertex AI Search.
- 1-Amino-2-(4-ethylcyclohexyl)propan-2-ol hydrochloride | Sapphire Bioscience. Sapphire Bioscience.
- Physicochemical Properties. NETZSCH Analyzing & Testing.
- Safety Data Sheet for 1-Amino-2-propanol. Santa Cruz Biotechnology.
